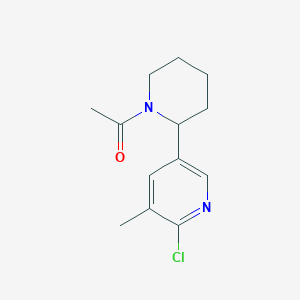
1-(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a methyl group, connected to a piperidine ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloro-5-methylpyridine and piperidine.
Formation of Intermediate: The 6-chloro-5-methylpyridine is reacted with an appropriate reagent to introduce the ethanone group.
Coupling Reaction: The intermediate is then coupled with piperidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ethanone group to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Similar structure but lacks the piperidine ring.
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone: Contains a chlorophenyl group instead of the piperidine ring.
1-(2-Chloro-5-fluoropyridin-3-yl)ethanone: Substituted with a fluorine atom instead of a methyl group.
Uniqueness
1-(2-(6-Chloro-5-methylpyridin-3-yl)piperidin-1-yl)ethanone is unique due to the presence of both the piperidine ring and the ethanone linkage, which confer specific chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17ClN2O |
|---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
1-[2-(6-chloro-5-methylpyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H17ClN2O/c1-9-7-11(8-15-13(9)14)12-5-3-4-6-16(12)10(2)17/h7-8,12H,3-6H2,1-2H3 |
InChI Key |
BZRFXXFCPLGTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Cl)C2CCCCN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



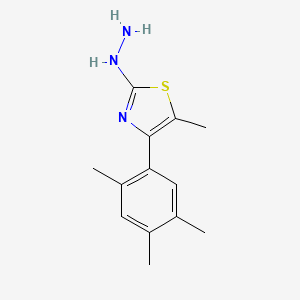
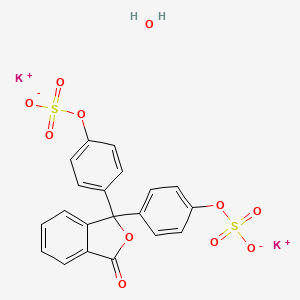

![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)

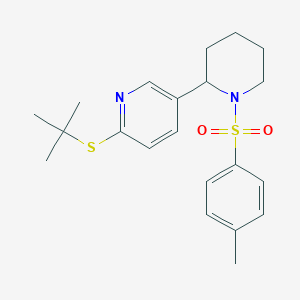
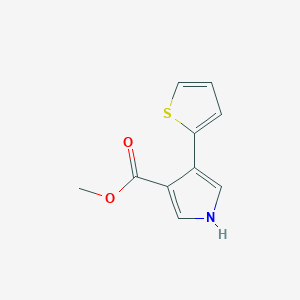
![N-Benzyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11804920.png)
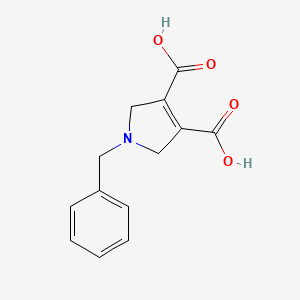
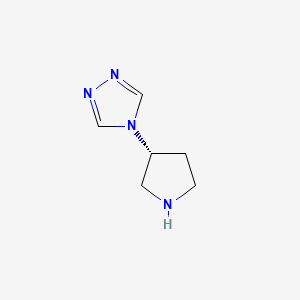
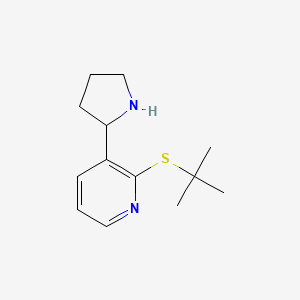

![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
